Acyl Carrier Protein (ACP) (65-74)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

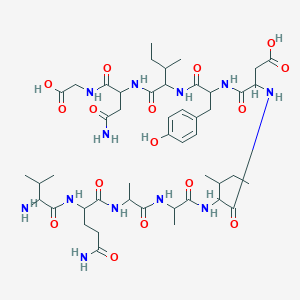

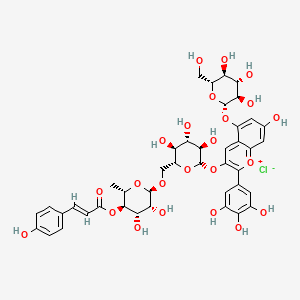

Acyl Carrier Protein (65-74) is a fragment of the acyl carrier protein, which is a crucial cofactor in the biosynthesis of fatty acids and polyketides. This protein is essential for the synthesis of fatty acids in plants and animals and is involved in various acyl-transfer reactions, including the synthesis of antibiotic polyketides, biotin precursors, and membrane-derived oligosaccharides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acyl Carrier Protein (65-74) can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise assembly of the peptide chain on a solid support. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of amino groups . The peptide is assembled by coupling the activated ester of an N-protected amino acid residue with the free amine of a resin-bound amino acid. The Fmoc group is then removed using piperidine, and the process is repeated until the desired sequence is obtained .

Industrial Production Methods: Industrial production of Acyl Carrier Protein (65-74) often employs microwave-assisted SPPS, which significantly reduces reaction times and increases the initial purity of the synthetic peptide products . This method is advantageous for large-scale production due to its efficiency and the ability to handle difficult peptide sequences.

Análisis De Reacciones Químicas

Types of Reactions: Acyl Carrier Protein (65-74) undergoes various chemical reactions, including acylation, deacylation, and thioester formation. These reactions are crucial for its role in fatty acid and polyketide biosynthesis .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Acyl Carrier Protein (65-74) include Fmoc-protected amino acids, HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and piperidine for Fmoc deprotection . The peptide is typically cleaved from the solid support using trifluoroacetic acid (TFA) .

Major Products Formed: The major products formed from the reactions involving Acyl Carrier Protein (65-74) include various acylated forms of the peptide, which are intermediates in the biosynthesis of fatty acids and polyketides .

Aplicaciones Científicas De Investigación

Acyl Carrier Protein (65-74) has numerous scientific research applications. It is used extensively in studies related to fatty acid and polyketide biosynthesis. The protein is also involved in the synthesis of pharmaceutically important compounds, including antibiotics and anticancer agents . Additionally, it is used in the study of enzyme mechanisms and protein-protein interactions .

Mecanismo De Acción

The mechanism of action of Acyl Carrier Protein (65-74) involves its role as a carrier of acyl groups in fatty acid and polyketide biosynthesis. The acyl groups are covalently attached to the protein via a thioester bond with the 4’-phosphopantetheine moiety . This allows the protein to shuttle acyl intermediates between various enzymatic domains, facilitating the sequential reactions required for the synthesis of fatty acids and polyketides .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Acyl Carrier Protein (65-74) include other fragments of acyl carrier proteins, such as Acyl Carrier Protein (1-74) and Acyl Carrier Protein (75-100). These fragments also play roles in fatty acid and polyketide biosynthesis .

Uniqueness: Acyl Carrier Protein (65-74) is unique due to its specific sequence and its role in the biosynthesis of fatty acids and polyketides. Its ability to undergo various acylation and deacylation reactions makes it a versatile tool in biochemical research .

Propiedades

IUPAC Name |

3-[[2-[2-[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-3-methylpentanoyl]amino]-4-[[1-[[1-[[4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N12O16/c1-9-22(5)37(58-40(68)25(8)52-39(67)24(7)53-42(70)28(15-16-32(48)61)54-45(73)36(50)21(3)4)46(74)57-31(19-34(63)64)43(71)55-29(17-26-11-13-27(60)14-12-26)44(72)59-38(23(6)10-2)47(75)56-30(18-33(49)62)41(69)51-20-35(65)66/h11-14,21-25,28-31,36-38,60H,9-10,15-20,50H2,1-8H3,(H2,48,61)(H2,49,62)(H,51,69)(H,52,67)(H,53,70)(H,54,73)(H,55,71)(H,56,75)(H,57,74)(H,58,68)(H,59,72)(H,63,64)(H,65,66) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUGXZVDQXDGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N12O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1063.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride](/img/structure/B10857986.png)

![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B10858000.png)

![4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride](/img/structure/B10858037.png)